molecular formula C40H36N6O9S4 B2647848 4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide CAS No. 397289-02-0

4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide

Cat. No.: B2647848
CAS No.: 397289-02-0
M. Wt: 873
InChI Key: GGVDVBYJKFLJIU-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide is a complex organic compound characterized by its multiple morpholine and thiazole groups

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide is unique due to its complex structure, which allows for multiple points of interaction and reactivity. This complexity makes it a versatile compound for various scientific and industrial applications .

Biological Activity

The compound 4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N4O6S2C_{24}H_{28}N_{4}O_{6}S_{2}, with a molecular weight of approximately 508.64 g/mol. The structure features multiple functional groups, including morpholine and thiazole moieties, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly in breast cancer models. For instance, in a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound exhibited an IC50_{50} value of 0.126 μM, indicating potent antiproliferative effects . Additionally, it demonstrated selective toxicity towards cancer cells over non-cancerous cells, suggesting a favorable therapeutic window.

The mechanisms underlying its anticancer effects include:

  • Inhibition of EGFR : The compound has been reported to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling pathways .
  • Induction of Apoptosis : Treatment with this compound leads to increased levels of caspase-9, promoting apoptotic pathways in cancer cells .
  • Cell Cycle Arrest : It was found to arrest the cell cycle at the G2/M phase, further contributing to its antiproliferative effects .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds with morpholine and sulfonyl groups have shown AChE inhibitory activity, which is significant for treating neurodegenerative diseases .
  • Matrix Metalloproteinases (MMPs) : The compound demonstrated inhibition against MMP-2 and MMP-9, enzymes involved in cancer metastasis and tissue remodeling .

Study 1: Anticancer Efficacy in Mouse Models

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound significantly reduced lung metastasis compared to control groups. The treatment regimen lasted for 30 days and resulted in a marked decrease in metastatic nodules .

Study 2: Enzyme Inhibition Profile

A synthesized derivative of the compound was evaluated for its antibacterial and enzyme inhibitory activities. It showed promising results against various bacterial strains and demonstrated significant inhibition of urease activity, indicating potential applications in treating infections and related conditions .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-[4-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N6O9S4/c47-37(27-5-13-33(14-6-27)58(49,50)45-17-21-53-22-18-45)41-35-25-56-39(43-35)29-1-9-31(10-2-29)55-32-11-3-30(4-12-32)40-44-36(26-57-40)42-38(48)28-7-15-34(16-8-28)59(51,52)46-19-23-54-24-20-46/h1-16,25-26H,17-24H2,(H,41,47)(H,42,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVDVBYJKFLJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CSC(=N3)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=NC(=CS6)NC(=O)C7=CC=C(C=C7)S(=O)(=O)N8CCOCC8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N6O9S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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